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Compound of Interest

Compound Name: 4-Amino-4'-chlorobenzophenone

Cat. No.: B1229614 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Amino-4'-
chlorobenzophenone

Introduction
4-Amino-4'-chlorobenzophenone is an important organic intermediate used in the synthesis

of various chemical compounds, including dyes and pharmaceutical preparations.[1] Its

molecular structure, characterized by a benzophenone core with an electron-donating amino

group (-NH₂) and an electron-withdrawing chloro group (-Cl) at opposite ends, gives rise to

interesting electronic and conformational properties. This guide provides a comprehensive

overview of its molecular structure, conformation, synthesis, and characterization, tailored for

researchers, scientists, and professionals in drug development.

Molecular Properties and Crystallographic Data
The fundamental properties of 4-Amino-4'-chlorobenzophenone (ACBP) are summarized

below. The solid-state structure has been elucidated by X-ray crystallography, revealing a non-

planar conformation typical of benzophenone derivatives.

Table 1: General and Physicochemical Properties
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Property Value Source

Molecular Formula C₁₃H₁₀ClNO [2][3]

Molecular Weight 231.68 g/mol [3]

CAS Number 4913-77-3 [3]

Melting Point 177-179 °C [1]

104.5 °C [3]

Boiling Point 262 °C (at 14 Torr) [3]

| Predicted pKa | 2.05 ± 0.10 |[3] |

Note: Discrepancies in melting point values may arise from different experimental conditions or

crystalline polymorphs.

Table 2: Crystallographic Data for 4-Amino-4'-chlorobenzophenone (ACBP)

Parameter Value

Formula C₁₃H₁₀ClNO

Formula Weight 231.68

Crystal System Monoclinic

Space Group P2₁

Data sourced from a study on 4-aminobenzophenone derivatives, which determined their

crystal structures to investigate nonlinear optical (NLO) properties.[2]

Conformational Analysis
The conformation of 4-Amino-4'-chlorobenzophenone is defined by the twist of the two

phenyl rings relative to the central carbonyl group. These twists are quantified by dihedral

angles. In the solid state, intermolecular hydrogen bonds involving the amino group can
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influence the molecular packing.[2] The non-planar structure is a result of steric hindrance

between the ortho-hydrogens of the phenyl rings.

Table 3: Key Dihedral Angles

Angle Description Value (°)

Dihedral angle between the aminophenyl
ring and the carbonyl plane

Not specified in snippets

Dihedral angle between the chlorophenyl ring

and the carbonyl plane
Not specified in snippets

Dihedral angle between the two phenyl rings Not specified in snippets

A study by Asunskis et al. determined the dihedral angles for ACBP, though the specific values

are not present in the available text.[2] For a related compound, 4-Amino-3-

chlorobenzophenone, the dihedral angles between the carbonyl group plane and the

substituted and unsubstituted phenyl rings are 151.4(3)° and 149.7(3)°, respectively, illustrating

the significant twist in such molecules.[4]

Experimental Protocols
The synthesis of 4-Amino-4'-chlorobenzophenone is typically achieved by the reduction of its

nitro precursor, 4-nitro-4'-chlorobenzophenone.

Protocol 1: Synthesis via Reduction with Sodium
Disulfide (Na₂S₂)[1]
This method provides a high yield and purity of the target compound.[1]

Synthesis of Precursor: 4-nitro-4'-chlorobenzophenone is first synthesized via a Friedel-

Crafts acylation of chlorobenzene with p-nitrobenzoyl chloride using anhydrous AlCl₃ as a

catalyst.[1]

Reduction Reaction: The reduction of 4-nitro-4'-chlorobenzophenone is performed using

sodium disulfide (Na₂S₂).
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Optimal Conditions: The reaction is carried out at a temperature of 92°C for 2.5 hours.[1] The

optimal molar ratio of 4-nitro-4'-chlorobenzophenone to Na₂S₂ is 1:1.7.[1]

Yield and Purity: This protocol reportedly achieves a yield of 85.80% with a purity of 98.08%.

[1]

Workup: The product is isolated and purified, likely through filtration and recrystallization,

although specific workup details are not provided in the abstract.[1]

Protocol 2: Synthesis via Reduction with Tin(II) Chloride
(SnCl₂)[5]
This is a classic method for the reduction of aromatic nitro compounds.

Preparation of Reducing Agent: A hot solution of 53.5 g (0.24 mol) of tin(II) chloride dihydrate

in 50 ml of concentrated hydrochloric acid is prepared.[5]

Addition of Precursor: A hot solution of 13 g (0.05 mol) of 4'-chloro-4-nitrobenzophenone in

80 ml of ethanol is added in small portions to the stirring tin(II) chloride solution. The reaction

is reported to be violent.[5]

Reaction: The mixture is heated on a steam bath for two hours after the addition is complete.

[5]

Isolation: The reaction mixture is poured into an aqueous potassium hydroxide solution,

causing a precipitate to form.[5]

Purification: The precipitate is collected by suction filtration and dissolved in boiling ethanol.

Insoluble matter is filtered off, and the filtrate is allowed to cool, yielding light yellow crystals

of the final product.[5]

Structural Elucidation Workflow
The determination of the molecular structure and conformation of 4-Amino-4'-
chlorobenzophenone follows a logical workflow, beginning with synthesis and culminating in

detailed structural analysis.
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Workflow for Structural Analysis of 4-Amino-4'-chlorobenzophenone
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Caption: Logical workflow for the synthesis, purification, and structural characterization of the

title compound.
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Spectroscopic Characterization
The molecular structure of 4-Amino-4'-chlorobenzophenone has been confirmed through a

combination of spectroscopic techniques.[1]

Table 4: Spectroscopic Analysis Methods

Technique Purpose Findings

Infrared (IR) Spectroscopy
Identification of functional
groups.

The structure was
characterized by IR, with
main absorption peaks
assigned.[1] Expected
peaks include N-H
stretching (amino group),
C=O stretching (ketone),
C-Cl stretching, and
aromatic C-H and C=C
vibrations.

¹H and ¹³C NMR Spectroscopy
Determination of the carbon-

hydrogen framework.

The molecular structure was

characterized by ¹H and ¹³C

NMR, with the main spectral

bands assigned to the

compound.[1]

Mass Spectrometry (MS)

Confirmation of molecular

weight and fragmentation

pattern analysis.

MS was used to characterize

the molecule, and the

fragmentation of important ions

was elucidated.[1]

UV-Visible Spectroscopy
Analysis of electronic

transitions.

UV-Vis transmission spectra

were measured for 0.1 mM

solutions in ethanol to

investigate optical properties.

[2]

| Elemental Analysis (EA) | Confirmation of the empirical formula. | The compound's elemental

composition was confirmed by EA.[1] |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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